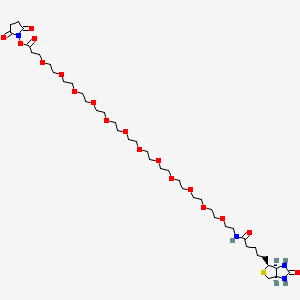

Biotin-PEG12-NHS ester

概要

説明

Biotin-PEG12-NHS ester is a bifunctional polyethylene glycol (PEG) linker that features a biotin group and an activated N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling proteins, antibodies, and other macromolecules containing primary amines. The PEG spacer arm imparts water solubility to the biotinylated molecule, reducing aggregation and enhancing solubility .

準備方法

Synthetic Routes and Reaction Conditions

Biotin-PEG12-NHS ester is synthesized through a series of chemical reactions involving the activation of biotin and PEG. The process typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS.

PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG.

Formation of this compound: The final step involves the reaction of biotin-PEG with NHS to form this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, with careful monitoring of reaction conditions such as temperature, pH, and reaction time .

化学反応の分析

Types of Reactions

Biotin-PEG12-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues on proteins), coupling agents (e.g., EDC for activation).

Conditions: Mild aqueous conditions, pH 7-9, room temperature

Major Products

The major product formed from the reaction of this compound with primary amines is a biotinylated molecule with a stable amide bond. This product retains the biotin functionality, allowing for subsequent affinity-based applications .

科学的研究の応用

Biotin-PEG12-NHS ester is a biotinylation reagent with a long polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) group, possessing a molecular formula of C₄₁H₇₂N₄O₁₈S and a molecular weight of approximately 941.1 Da. The presence of the NHS group facilitates efficient coupling with primary amines, commonly found on the N-terminus of proteins or on lysine residues, thereby simplifying the biotinylation process. Its applications span various biochemical techniques, especially in labeling and tracking proteins in research environments.

Key Features

作用機序

Biotin-PEG12-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts specifically with lysine residues and N-terminal amino groups on proteins, forming a covalent bond. The PEG spacer arm provides flexibility and reduces steric hindrance, facilitating efficient binding to streptavidin or other biotin-binding proteins .

類似化合物との比較

Similar Compounds

Biotin-PEG4-NHS ester: Shorter PEG spacer, less solubility enhancement.

Sulfo-NHS-Biotin: Water-soluble but lacks the PEG spacer, leading to higher aggregation.

Azido-PEG12-NHS ester: Similar PEG spacer but features an azide group for click chemistry applications.

Uniqueness

Biotin-PEG12-NHS ester stands out due to its long PEG spacer (12 units), which significantly enhances solubility and reduces aggregation of biotinylated molecules. This makes it particularly useful for applications requiring high solubility and minimal steric hindrance .

生物活性

Biotin-PEG12-NHS ester is a bifunctional compound that plays a significant role in bioconjugation techniques, particularly in the labeling of proteins and other macromolecules. This compound combines biotin, known for its strong affinity to avidin and streptavidin, with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The following sections detail the biological activity, mechanisms, applications, and research findings related to this compound.

Target and Mode of Action

- This compound primarily targets primary amine-containing macromolecules. The NHS ester group reacts with lysine residues and N-terminal amino groups in proteins at a pH range of 7-9, forming stable amide bonds . This reaction is crucial for biotinylation, which allows the attachment of biotin to proteins without significantly altering their biological activity.

Biochemical Pathways

- The biotinylation process involves the formation of an amide bond between the NHS ester and primary amines in proteins. The resulting biotinylated proteins typically retain their biological functionality due to the relatively small size of the biotin group .

Applications

This compound is widely used in various biological applications, including:

- Protein Labeling : It enables the labeling of proteins for detection and purification purposes.

- Affinity Chromatography : The strong interaction between biotin and avidin allows for the purification of biotinylated proteins.

- Cell Surface Biotinylation : This technique helps study the expression and regulation of membrane proteins without permeating cell membranes .

- Supramolecular Constructs : Used in creating complex biomolecular assemblies.

Case Studies

- Avidin-Biotin Interaction Studies

-

Protein Labeling Efficiency

- Research highlighted that NHS-dPEG12-biotin (an equivalent to Biotin-PEG12-NHS) showed superior solubility in aqueous solutions compared to traditional hydrophobic biotinylation reagents. This property reduces protein aggregation during labeling, allowing for higher efficiency in experiments requiring extensive biotin labeling .

- Cell Surface Studies

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₇₂N₄O₁₈S |

| Molecular Weight | 941.1 Da |

| Solubility | Soluble in DMSO and aqueous buffers |

| Optimal pH for Reaction | 7.0 - 7.5 |

| Major Reaction Products | Biotinylated proteins |

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLXSUFTTIRQOU-BVCQTOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72N4O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。